5-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride
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Overview
Description
5-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H11NO2·HCl It is a derivative of cyclohexene with an amino group and a carboxylic acid group attached to the ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexene as the starting material.
Functionalization: The cyclohexene ring undergoes functionalization to introduce the amino and carboxylic acid groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid group with hydrochloric acid.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 5-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the observed effects.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid
4-Aminocyclohexanecarboxylic acid
3-Aminocyclohexanecarboxylic acid
Uniqueness: 5-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride is unique due to its specific structural features, such as the position of the amino and carboxylic acid groups on the cyclohexene ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
5-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1,3,5-6H,2,4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLMXPJBQHOJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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